D-Dopa D-Dopa Dopa is a hydroxyphenylalanine carrying hydroxy substituents at positions 3 and 4 of the benzene ring. It has a role as a human metabolite. It is a hydroxyphenylalanine, a tyrosine derivative and a non-proteinogenic alpha-amino acid.
DL-Dopa is a natural product found in Opuntia ficus-indica, Beta vulgaris, and Mucuna pruriens with data available.
Dopa, DL- is the racemic mixture of the precursor of dopamine L-DOPA (levodopa) and D-DOPA, with antiparkinsonian properties. L-DOPA is converted to dopamine by DOPA decarboxylase and can cross the blood-brain barrier (BBB). When in the brain, levodopa is decarboxylated to dopamine and stimulates the dopaminergic receptors, thereby compensating for the depleted supply of endogenous dopamine seen in Parkinson's disease.
A beta-hydroxylated derivative of phenylalanine. The D-form of dihydroxyphenylalanine has less physiologic activity than the L-form and is commonly used experimentally to determine whether the pharmacological effects of LEVODOPA are stereospecific.
Brand Name: Vulcanchem
CAS No.: 5796-17-8
VCID: VC20780314
InChI: InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)
SMILES: C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Molecular Formula: C9H11NO4
Molecular Weight: 197.19 g/mol

D-Dopa

CAS No.: 5796-17-8

Cat. No.: VC20780314

Molecular Formula: C9H11NO4

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

D-Dopa - 5796-17-8

Specification

Description Dopa is a hydroxyphenylalanine carrying hydroxy substituents at positions 3 and 4 of the benzene ring. It has a role as a human metabolite. It is a hydroxyphenylalanine, a tyrosine derivative and a non-proteinogenic alpha-amino acid.
DL-Dopa is a natural product found in Opuntia ficus-indica, Beta vulgaris, and Mucuna pruriens with data available.
Dopa, DL- is the racemic mixture of the precursor of dopamine L-DOPA (levodopa) and D-DOPA, with antiparkinsonian properties. L-DOPA is converted to dopamine by DOPA decarboxylase and can cross the blood-brain barrier (BBB). When in the brain, levodopa is decarboxylated to dopamine and stimulates the dopaminergic receptors, thereby compensating for the depleted supply of endogenous dopamine seen in Parkinson's disease.
A beta-hydroxylated derivative of phenylalanine. The D-form of dihydroxyphenylalanine has less physiologic activity than the L-form and is commonly used experimentally to determine whether the pharmacological effects of LEVODOPA are stereospecific.
CAS No. 5796-17-8
Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
IUPAC Name 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)
Standard InChI Key WTDRDQBEARUVNC-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=C(C=C1C[C@H](C(=O)O)N)O)O
SMILES C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Melting Point 270 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator